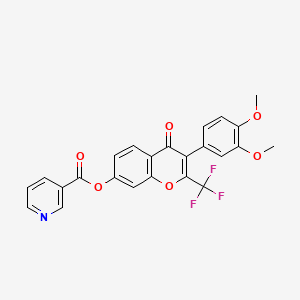

3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl pyridine-3-carboxylate

Description

The compound 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl pyridine-3-carboxylate is a synthetic flavonoid derivative featuring a chromen-4-one core substituted with a trifluoromethyl group at position 2, a 3,4-dimethoxyphenyl moiety at position 3, and a pyridine-3-carboxylate ester at position 6.

Properties

Molecular Formula |

C24H16F3NO6 |

|---|---|

Molecular Weight |

471.4 g/mol |

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] pyridine-3-carboxylate |

InChI |

InChI=1S/C24H16F3NO6/c1-31-17-8-5-13(10-19(17)32-2)20-21(29)16-7-6-15(11-18(16)34-22(20)24(25,26)27)33-23(30)14-4-3-9-28-12-14/h3-12H,1-2H3 |

InChI Key |

HEJBUTYETGXHEA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CN=CC=C4)C(F)(F)F)OC |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation with Trifluoromethyl-Containing β-Keto Esters

Knoevenagel condensation between substituted salicylaldehydes and β-keto esters is a widely adopted route for 4-oxo-coumarin derivatives. For the target compound, the β-keto ester must incorporate a trifluoromethyl group at position 2. Ethyl 4,4,4-trifluoroacetoacetate (CFCOCHCOOEt) reacts with 7-hydroxy-3-(3,4-dimethoxyphenyl)salicylaldehyde under basic conditions (e.g., piperidine in toluene) to yield 7-hydroxy-3-(3,4-dimethoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one.

Key Conditions

-

Solvent : Toluene or ethanol (optimized for solubility and reaction kinetics).

-

Catalyst : Piperidine (20 mol%), enabling enolate formation and cyclization.

-

Temperature : Reflux (110–120°C) for 6–12 hours.

Regioselectivity is ensured by the electron-withdrawing trifluoromethyl group, which directs the β-keto ester to condense at position 2 of the salicylaldehyde.

Pechmann Condensation with Phenolic Substrates

Pechmann condensation employs phenols and β-keto esters under acidic conditions. For this compound, resorcinol derivatives bearing pre-installed 3,4-dimethoxyphenyl groups may react with ethyl trifluoroacetoacetate in the presence of concentrated HSO or Lewis acids (e.g., FeCl). However, this method is less favorable due to challenges in controlling substituent placement on the coumarin core.

Esterification at Position 7

The 7-hydroxyl group of the intermediate coumarin undergoes esterification with pyridine-3-carbonyl chloride.

Acid Chloride Preparation

Pyridine-3-carboxylic acid is treated with thionyl chloride (SOCl) to generate pyridine-3-carbonyl chloride. The reaction proceeds at reflux (70°C) for 3 hours, yielding the acid chloride in >90% purity.

Esterification Reaction

The coumarin intermediate (7-hydroxy-3-(3,4-dimethoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one) reacts with pyridine-3-carbonyl chloride in dry dichloromethane (DCM) using triethylamine (EtN) as a base. Conditions include:

-

Molar ratio : 1:1.2 (coumarin:acid chloride).

-

Temperature : 0°C to room temperature (prevents side reactions).

-

Reaction time : 12–24 hours.

Optimization and Challenges

Protecting Group Strategies

The 7-hydroxyl group must remain unprotected during coumarin synthesis but requires activation for esterification. Temporary protection (e.g., silylation with TBDMSCl) is avoided due to steric hindrance, favoring direct esterification post-core formation.

Trifluoromethyl Group Stability

The CF group’s electron-withdrawing nature complicates Friedel-Crafts reactions. Using milder Lewis acids (e.g., ZnCl) mitigates decomposition.

Purification Techniques

Column chromatography (silica gel, hexane/EtOAc gradient) isolates intermediates. Final product purity (>95%) is confirmed via HPLC and H NMR.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Knoevenagel + Esterification | High regioselectivity; minimal side products | Multi-step; costly β-keto esters | 65–82 |

| Pechmann + Functionalization | Single-step core formation | Poor substituent control; low yields | 40–55 |

| Pre-functionalized Salicylaldehyde | Streamlines coumarin synthesis | Complex salicylaldehyde preparation | 70–78 |

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl pyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted chromenone derivatives.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl pyridine-3-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

*Calculated based on structural analogs.

Key Observations

Substituent Effects on Polarity and Solubility: The pyridine-3-carboxylate group (target compound) introduces a nitrogen heteroatom, which could enhance hydrogen-bonding interactions compared to the sulfur-containing thiophene-2-carboxylate . The methanesulfonate derivative exhibits higher polarity due to the sulfonate group, which may reduce membrane permeability but increase stability under physiological conditions .

Synthetic Feasibility :

- Yields for related compounds (e.g., 58% for a pyridine-based analog in ) suggest moderate synthetic accessibility for the target compound.

The 3,4-dimethoxyphenyl moiety may contribute to interactions with biological targets (e.g., kinases or GPCRs) through hydrophobic and van der Waals interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl pyridine-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the chromenone core via cyclization of substituted salicylaldehyde derivatives. Key steps include:

- Esterification : Coupling the chromenone hydroxyl group with pyridine-3-carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane or THF .

- Optimization : Use triethylamine as a base to neutralize HCl byproducts. Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Yield improvements may require inert atmospheres (N₂/Ar) and controlled temperatures (0–25°C) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., trifluoromethyl at C2, dimethoxyphenyl at C3). Compare chemical shifts with analogous chromenones (e.g., δ 6.8–7.5 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95% by UV detection at 254 nm) .

Q. How can researchers design preliminary biological assays to evaluate its bioactivity?

- Methodological Answer :

- Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test concentrations from 1–100 µM, with ampicillin as a positive control .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include cisplatin as a reference and assess IC₅₀ values after 48-hour exposure .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: dichloromethane/methanol). Use SHELXL for refinement, focusing on disorder modeling for flexible groups (e.g., trifluoromethyl). Validate thermal parameters (U_eq) and hydrogen bonding networks .

- Data Collection : Employ a Bruker D8 Venture diffractometer (MoKα radiation, λ = 0.71073 Å). Resolve twinning or pseudosymmetry using the PLATON TWIN tool .

Q. How can conflicting data on biological activity be analyzed, particularly when results vary across assays?

- Methodological Answer :

- Dose-Response Repetition : Conduct triplicate experiments with standardized protocols (e.g., fixed cell passage numbers, serum-free conditions).

- Mechanistic Studies : Use molecular docking (AutoDock Vina) to predict binding to targets like DNA gyrase (antimicrobial) or topoisomerase II (anticancer). Compare with structural analogs to identify SAR trends .

- Metabolic Stability : Assess hepatic microsomal stability to rule out rapid degradation as a cause of false negatives .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-protein complexes (e.g., 100 ns trajectories). Analyze binding free energy via MM-PBSA.

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors from the pyridine carboxylate) using Schrödinger’s Phase .

Q. How can researchers investigate the compound’s reactivity under oxidative or reductive conditions?

- Methodological Answer :

- Oxidation Studies : Treat with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane to probe epoxidation or sulfone formation. Monitor via ¹⁹F NMR for trifluoromethyl stability .

- Reduction Pathways : Catalytic hydrogenation (Pd/C, H₂) to reduce the chromenone 4-oxo group. Characterize alcohol derivatives via IR (C=O → C–OH shift at ~3200 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.